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Compound of Interest

Compound Name: 2-(2,3-Dimethylphenoxy)aniline
CAS No.: 3169-78-6
Cat. No.: B3124197

Get Quote

Executive Summary & Structural Logic

Compound: 2-(2,3-Dimethylphenoxy)aniline CAS: 3169-78-6 Molecular Formula: C14aH1sNO
Molecular Weight: 213.28 g/mol [1][2]

This compound represents a critical scaffold in medicinal chemistry, specifically as a diaryl
ether pharmacophore often explored in non-steroidal anti-inflammatory drug (NSAID) analogs
and kinase inhibitors. Its structure consists of an electron-rich aniline ring (Ring A) coupled via
an ether linkage to a sterically crowded 2,3-dimethylbenzene ring (Ring B).

Analytical Challenge: The steric hindrance provided by the ortho-methyl group on Ring B (the
2,3-xylyl moiety) restricts rotation around the ether bond, potentially leading to distinct
atropisomeric features in low-temperature NMR or broadening of signals at room temperature.
The proximity of the primary amine (-NHz) to the ether oxygen also introduces potential
intramolecular hydrogen bonding, influencing the chemical shift of the amine protons.
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Synthesis-Driven Impurity Profiling

To accurately interpret spectroscopic data, one must understand the "chemical genealogy"” of
the sample. This compound is typically synthesized via a nucleophilic aromatic substitution (

) followed by nitro-reduction.
Primary Synthetic Pathway:
e Coupling:o-Chloronitrobenzene + 2,3-Dimethylphenol (

, DMF)
2-(2,3-Dimethylphenoxy)nitrobenzene.

e Reduction: Nitro-intermediate +

/Pd-C (or Fe/HCI)

Target Amine.

Table 1: Key Impurity Signatures

Spectroscopic Flag

Impurity Type Origin
LI < (NMR/MS)
. 1H NMR: Phenolic -OH
) Unreacted Starting .
2,3-Dimethylphenol . singlet (~4.5-5.0 ppm). MS:
Material
miz 122.
IR: Strong asymmetric NO2
223 stretch (~1520 cm™1). 'H NMR:
' Incomplete Reduction Downfield shift of Ring A

Dimethylphenoxy)nitrobenzene )
protons due to nitro group

electron withdrawal.

| Azobenzene Dimer | Reduction Byproduct | MS: Dimer mass [2M-2H]* or similar. UV-Vis:
Bathochromic shift (colored impurity). |
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Mass Spectrometry (MS) Profiling

lonization Mode: Electron Impact (El, 70 eV) or ESI+ (for LC-MS).
Fragmentation Logic
The molecular ion (

, m/z 213) is expected to be robust due to the aromatic stability. The fragmentation pattern is
dominated by the stability of the ether linkage versus the alkyl substituents.

Key Diagnostic lons:

m/z 213 [M]*: Molecular ion (Base peak or high intensity).

e m/z 198 [M - CHs]*: Loss of a methyl group (likely from the crowded 2-position of Ring B to
relieve steric strain).

* m/z 121 [CsHsO]*: Cleavage of the ether bond retaining the oxygen on the dimethyl ring
(2,3-dimethylphenoxy cation).

» m/z 92 [CeHeN]*: Aniline radical cation formed via ether cleavage.

Visualization: Fragmentation Pathway

Molecular lon [M]+

m/z 213

Ether Cleavage
(Path A)

Ether Cleavage
(Path B)

- *CH3 (15 Da)

[Mm',f{;? (2,3-Dimethylphenoxy Catior) Aniline Radical Cation
(Benzylic cleavage) mfz 121 m/z 92

Click to download full resolution via product page

Figure 1: Proposed EI-MS fragmentation pathways for 2-(2,3-Dimethylphenoxy)aniline.
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Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
The IR spectrum serves as a rapid "fingerprint" identity test.

Table 2: Diagnostic IR Bands

] Wavenumber ) .
Functional Group ( 1 Intensity Assignment Notes
cm-

| Primary Amine (N-H) | 3450 & 3360 | Medium | Characteristic doublet for

asymmetric/symmetric stretch. | | Aromatic C-H | 3050 - 3010 | Weak |
C-H stretching. | | Methyl C-H | 2960 - 2850 | Medium |

C-H stretching (asymmetric/symmetric). | | Aromatic Ring | 1620, 1590 | Strong | Ring breathing
modes (C=C). | | Ether (C-O-C) | 1240 - 1210 | Strong | Asymmetric aryl ether stretch. Crucial
for confirming the linkage. | | OOP Bending | 760 - 740 | Strong | Ortho-substitution pattern
(1,2-disubstituted benzene). |

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent:

(Chloroform-d) or

. Reference: TMS (

0.00 ppm).

'H NMR (Proton) Prediction & Assignment

The molecule contains two distinct aromatic systems. The chemical shifts are influenced by the
electron-donating amine (+M effect) on Ring A and the electron-donating methyls (+1 effect) on
Ring B.

Table 3: 'H NMR Data (
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, 400 MHz) | Position |
(ppm) | Multiplicity | Integral | Coupling (

Hz) | Assignment Logic | | :--- | :--- | :=-- | :---| :=-- | :--- | | -NH2 | 3.60 - 3.90 | Broad Singlet | 2H |
- | Exchangeable protons; shift varies with concentration. | | Ar-CHs (C2') | 2.15 - 2.25 | Singlet |
3H | - | Ortho-methyl on phenoxy ring; slightly shielded by ether oxygen proximity. | | Ar-CHs
(C3) | 2.28 - 2.35 | Singlet | 3H | - | Meta-methyl on phenoxy ring. | | Ring A (H-3) | 6.85 |
Doublet (dd) | 1H |

| Ortho to ether, meta to amine. | | Ring A (H-6) | 6.75 | Doublet (dd) | 1H |

| Ortho to amine (shielded by N lone pair). | | Ring A (H-4, H-5)| 6.65 - 6.80 | Multiplet | 2H | - |
Overlapping signals typical of ortho-substituted anilines. | | Ring B (H-4',5',6")| 6.90 - 7.10 |
Multiplet | 3H | - | 2,3-dimethyl substitution pattern (ABC system). |

Critical Analysis:

» Distinguishing Methyls: The two methyl groups are chemically non-equivalent. The C2'
methyl is sterically crowded between the ether oxygen and the C3' methyl, often resulting in
a slight upfield shift compared to the C3' methyl due to shielding cones if the rings twist out
of plane.

e Ring Avs. Ring B: The protons on the aniline ring (Ring A) generally appear slightly upfield
(6.6—6.9 ppm) compared to the phenoxy ring (Ring B, 6.9-7.1 ppm) because the amino
group is a stronger electron donor than the alkyl/ether groups.

13C NMR (Carbon) Prediction

Table 4: 13C NMR Data (

, 100 MHz) |

(ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 12.5, 20.5 |
| C2'and C3' Methyl carbons. | | 115.0 - 125.0 |

| Aromatic methines (6 signals expected). | | 136.0 |

| C-N (Ring A, ipso to amine). | | 144.0 |
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| C-O (Ring A, ipso to ether). | | 155.0 |
| C-O (Ring B, ipso to ether). | | 128.0, 138.0 |

| C-Me (Ring B, ipso to methyls). |

Experimental Protocol: Sample Preparation for
Analysis

To ensure data integrity and reproducibility, the following protocol is recommended for the

characterization of synthesized batches.

Workflow Diagram

Solid sample | Dissolve _ [ISSAGUEREETIN  Remove particulates _ | Filiration Acquire Data -
(10-20 mg) CDCI3 (NMR) > (0.45 um PTFE) Instrument Injection
MeOH (MS) :

Click to download full resolution via product page
Figure 2: Standardized sample preparation workflow for spectroscopic analysis.
Step-by-Step Protocol:
 NMR Prep: Dissolve 15 mg of the compound in 0.6 mL of

(containing 0.03% TMS). Ensure the solution is clear; if turbidity exists, filter through a glass
wool plug to remove inorganic salts (

) carried over from the synthesis.

e MS Prep: Prepare a

stock solution in HPLC-grade Methanol. For ESI, add 0.1% Formic Acid to enhance
protonation (

).

e IR Prep: If solid, grind 1 mg sample with 100 mg dry KBr and press into a transparent pellet.
If oil (common for impurities), use neat liquid on an ATR crystal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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